molecular formula C11H12N2O3 B5173653 N-allyl-2-(4-nitrophenyl)acetamide

N-allyl-2-(4-nitrophenyl)acetamide

Cat. No.: B5173653
M. Wt: 220.22 g/mol
InChI Key: UQAUADSVKMZIPF-UHFFFAOYSA-N
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Description

N-Allyl-2-(4-nitrophenyl)acetamide is an acetamide derivative featuring an allyl group (-CH₂CH=CH₂) and a 4-nitrophenyl substituent. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The nitro group at the para position of the phenyl ring imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the allyl group may enhance molecular flexibility or serve as a synthetic handle for further functionalization .

Properties

IUPAC Name

2-(4-nitrophenyl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-7-12-11(14)8-9-3-5-10(6-4-9)13(15)16/h2-6H,1,7-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAUADSVKMZIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of N-allyl-2-(4-nitrophenyl)acetamide with structurally related acetamide derivatives, emphasizing molecular features, physicochemical properties, and applications.

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues of N-Allyl-2-(4-Nitrophenyl)Acetamide
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
N-Allyl-2-(4-nitrophenyl)acetamide C₁₁H₁₂N₂O₃ 220.23 Allyl, 4-nitrophenyl Hypothesized intermediate for drug synthesis; structural flexibility
N-(4-Nitrophenethyl)acetamide C₁₀H₁₂N₂O₃ 220.22 Phenethyl, 4-nitrophenyl Pharmaceutical intermediate (e.g., LasR inhibitor screening)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 Chloro, nitro (ortho), methylsulfonyl Crystal structure analyzed; hydrogen-bonded chains
N-(4-Hydroxy-2-nitrophenyl)acetamide C₈H₈N₂O₄ 196.16 Hydroxy, nitro (ortho) Forms intramolecular hydrogen bonds; recrystallized from methanol
N-(4,6-Bis(4-nitrophenyl)pyrimidin-2-yl)-2-((4-(4-chlorofuran-2-yl)thiazol-2-yl)amino)acetamide C₂₅H₁₆ClN₇O₆ 577.90 Pyrimidinyl, thiazolyl, nitro, chlorofuran Antimicrobial activity; melting point 154–156°C

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • Allyl vs. Phenethyl Groups : The allyl group introduces unsaturation, which may improve conformational flexibility compared to the saturated phenethyl chain in N-(4-nitrophenethyl)acetamide. This flexibility could influence pharmacokinetic properties or synthetic derivatization pathways .
  • Heterocyclic Modifications : Compounds like those in incorporate pyrimidinyl and thiazolyl moieties, enabling π-π stacking and hydrogen bonding for antimicrobial applications. In contrast, simpler acetamides (e.g., ) rely on nitro and hydroxy groups for intermolecular interactions .
Physicochemical Properties
  • Melting Points : Heterocyclic derivatives (e.g., ) exhibit higher melting points (150–178°C) due to rigid structures and intermolecular forces, while simpler acetamides (e.g., ) melt at lower temperatures (~196°C decomposition) .
  • Solubility: The methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances polarity and aqueous solubility compared to non-sulfonylated analogs .

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